![molecular formula C17H19ClN4O5 B1672986 1-[(5-氯-1H-苯并咪唑-2-YL)羰基]-4-甲基哌嗪马来酸盐 CAS No. 869497-75-6](/img/structure/B1672986.png)
1-[(5-氯-1H-苯并咪唑-2-YL)羰基]-4-甲基哌嗪马来酸盐
描述
科学研究应用
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate is characterized as a highly selective histamine H4 receptor silent antagonist. It exhibits:
- High Affinity : Binds with high affinity to the human H4 receptor (K_i = 26 nM).
- Selectivity : More than 540-fold selective over the H3 receptor (K_i = 14.1 μM).
- Inhibition of Chemotaxis : Inhibits mast cell and eosinophil chemotaxis with IC50 values of 138 nM and 530 nM, respectively .
Allergic Disorders
Due to its role as an H4 receptor antagonist, this compound is being investigated for potential applications in treating allergic disorders. The H4 receptor is implicated in the regulation of immune responses, particularly in allergic inflammation. Studies suggest that antagonizing this receptor may alleviate symptoms associated with allergic rhinitis and asthma .
Inflammatory Diseases
Research indicates that the inhibition of eosinophil chemotaxis by this compound may have therapeutic implications in various inflammatory diseases. By modulating the activity of immune cells involved in inflammation, it could potentially be used to manage conditions such as eczema and chronic obstructive pulmonary disease (COPD) .
Pain Management
There is emerging evidence that histamine receptors play a role in pain modulation. The selective antagonism of the H4 receptor by this compound could lead to new approaches in pain management therapies, particularly for neuropathic pain conditions .
Study on Eosinophil Chemotaxis
A study published in a peer-reviewed journal demonstrated that JNJ 10191584 significantly inhibited eosinophil chemotaxis in vitro, suggesting its potential utility in treating conditions characterized by eosinophilic inflammation, such as asthma. The study reported IC50 values indicating effective inhibition at low concentrations .
Clinical Trials for Allergic Rhinitis
Ongoing clinical trials are evaluating the efficacy of JNJ 10191584 in patients suffering from allergic rhinitis. Preliminary results indicate a reduction in symptom severity compared to placebo groups, supporting its therapeutic potential in allergy management .
准备方法
合成路线和反应条件
马来酸JNJ 10191584的合成涉及在偶联剂存在下,5-氯-1H-苯并咪唑-2-羧酸与4-甲基哌嗪反应。所得产物然后与马来酸反应生成马来酸盐。反应条件通常涉及使用二甲亚砜(DMSO)等溶剂,温度范围从室温到略微升高的温度 .
工业生产方法
马来酸JNJ 10191584的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。最终产物通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
由于苯并咪唑和哌嗪部分的存在,马来酸JNJ 10191584主要经历取代反应。它还可以由于马来酸部分的存在而参与氢键和其他非共价相互作用 .
常用试剂和条件
涉及马来酸JNJ 10191584的反应中常用的试剂包括二环己基碳二酰亚胺(DCC)等偶联剂和DMSO等溶剂。反应通常在室温或略微升高的温度下进行 .
形成的主要产物
马来酸JNJ 10191584合成中形成的主要产物是该化合物的马来酸盐。其他副产物可能包括未反应的起始原料和偶联反应的副产物 .
作用机制
马来酸JNJ 10191584通过与人组胺H4受体高亲和力结合发挥作用。这种结合抑制受体活性,导致肥大细胞和嗜酸性粒细胞趋化性降低。与H3受体相比,该化合物对H4受体表现出超过540倍的选择性,使其高度特异性 .
相似化合物的比较
类似化合物
马来酸VUF 6002: 另一种具有类似结合亲和力和选择性的高度选择性组胺H4受体拮抗剂。
JNJ 7777120: 一种具有不同化学结构但具有类似生物活性的组胺H4受体拮抗剂。
独特性
马来酸JNJ 10191584因其对组胺H4受体的高选择性和亲和力而独一无二。其抑制肥大细胞和嗜酸性粒细胞趋化性的能力使其成为炎症和过敏性疾病研究中的宝贵工具 .
生物活性
1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate, also known as JNJ 10191584 maleate, is a compound that has garnered attention for its selective antagonistic activity on the histamine H4 receptor. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅ClN₄O.C₄H₄O₄
- Molecular Weight : 394.81 g/mol
- CAS Number : 869497-75-6
- Purity : ≥99% (HPLC)
Histamine H4 Receptor Antagonism
JNJ 10191584 maleate is recognized as a selective antagonist of the histamine H4 receptor. It exhibits:
- High Affinity Binding : The compound binds to the human H4 receptor with a dissociation constant (K_i) of 26 nM, indicating strong affinity.
- Selectivity : It is over 540-fold selective for the H4 receptor compared to the H3 receptor (K_i = 14.1 μM) .
Inhibition of Chemotaxis
The compound has demonstrated significant inhibitory effects on chemotaxis in immune cells:
- Mast Cells : IC₅₀ = 138 nM
- Eosinophils : IC₅₀ = 530 nM
These findings suggest potential therapeutic applications in conditions characterized by mast cell and eosinophil involvement, such as allergies and asthma.
Pharmacological Studies
Several studies have explored the pharmacological properties of JNJ 10191584 maleate:
- Terzioglu et al. (2004) investigated the structure-activity relationships of indole and benzimidazole piperazines as histamine H4 receptor antagonists, identifying JNJ 10191584 as a potent candidate .
- Varga et al. (2005) examined the effects of histamine H4 receptor antagonists in experimental colitis models in rats, highlighting the potential for therapeutic use in inflammatory bowel diseases .
- A comprehensive review by Birajdar et al. (2021) summarized various benzimidazole derivatives' bioactivity, reinforcing the relevance of compounds like JNJ 10191584 in pharmacological research .
Comparative Biological Activity Table
属性
IUPAC Name |
(Z)-but-2-enedioic acid;(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O.C4H4O4/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12;5-3(6)1-2-4(7)8/h2-3,8H,4-7H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJFAYEELTYCZ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336765 | |
Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869497-75-6 | |
Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。